

Preliminary Toxicity Profile of Catalpol, a Key Iridoid Glycoside from Catalpa Species

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Compound of Interest

Compound Name: *Catalpin*

Cat. No.: *B223965*

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Disclaimer: Initial searches for a compound specifically named "**Catalpin**" did not yield any relevant toxicological data. It is presumed that this may be a trivial name or a misspelling. This technical guide therefore focuses on Catalpol, a major bioactive iridoid glycoside found in plants of the *Catalpa* genus, including *Catalpa bignonioides* and *Catalpa speciosa*. The information presented herein is intended to provide a preliminary toxicological overview for researchers, scientists, and drug development professionals based on available scientific literature.

Introduction

Catalpol is an iridoid glycoside that has been the subject of extensive research for its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and hypoglycemic effects. As with any potential therapeutic agent, a thorough understanding of its safety profile is paramount. This document summarizes the currently available preliminary toxicity data for catalpol and related iridoid glycosides. It is important to note that comprehensive toxicological studies for catalpol are still limited, and further investigation is required to establish a complete safety profile.

Quantitative Toxicity Data

The available quantitative data from acute and sub-chronic toxicity studies on catalpol and a representative iridoid glycoside extract are summarized below.

Table 1: Acute Oral Toxicity of Catalpol

Test Substance	Species	Route of Administration	LD ₅₀ (Lethal Dose, 50%)	Observed Effects	Reference
Catalpol	Mice	Oral	> 1000 mg/kg	No obvious toxic symptoms or mortality observed. Normal eating and activity.	[1]

Table 2: Sub-chronic Oral Toxicity of an Iridoid Glycoside Extract (IGLR) from *Lamiophlomis rotata*

Test Substance	Species	Route of Administration	Dose Levels	Duration	Key Findings	Reference
Iridoid Glycosides Extract (IGLR)	Sprague-Dawley Rats	Oral	0.40 g/kg, 1.00 g/kg	Not specified	Unscheduled deaths (1 rat at 0.40 g/kg, 3 rats at 1.00 g/kg). Slight diarrhea at 1.00 g/kg. Hemolytic anemia (decreased RBC and HGB; increased Ret, MCV, MCH, and TBIL).	[2]

Note: The data for IGLR is presented as a surrogate to highlight potential toxicities associated with the broader class of iridoid glycosides.

Genotoxicity Assessment

Currently, there is a lack of publicly available, standardized genotoxicity studies for catalpol, such as the Ames test, in vitro micronucleus assay, or in vitro chromosomal aberration assay. However, some studies have indicated that catalpol may have a protective effect against DNA damage induced by other agents. For instance, research has shown that catalpol can reduce DNA damage and apoptosis caused by ionizing radiation and can mitigate oxidative stress-related DNA damage. While these findings do not directly assess the mutagenic potential of catalpol, they suggest a possible role in maintaining genomic integrity. Further direct mutagenicity testing is necessary to fully evaluate the genotoxic profile of catalpol.

Traditional Knowledge on Catalpa Toxicity

It is worth noting that traditional sources and some scientific literature suggest that the roots of *Catalpa bignonioides* are highly poisonous. This indicates that while specific compounds like catalpol may have a favorable preliminary safety profile, whole plant extracts or other constituents may possess significant toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicological studies. Below are generalized protocols for key toxicity assays.

Acute Oral Toxicity Testing (Up-and-Down Procedure - OECD 425)

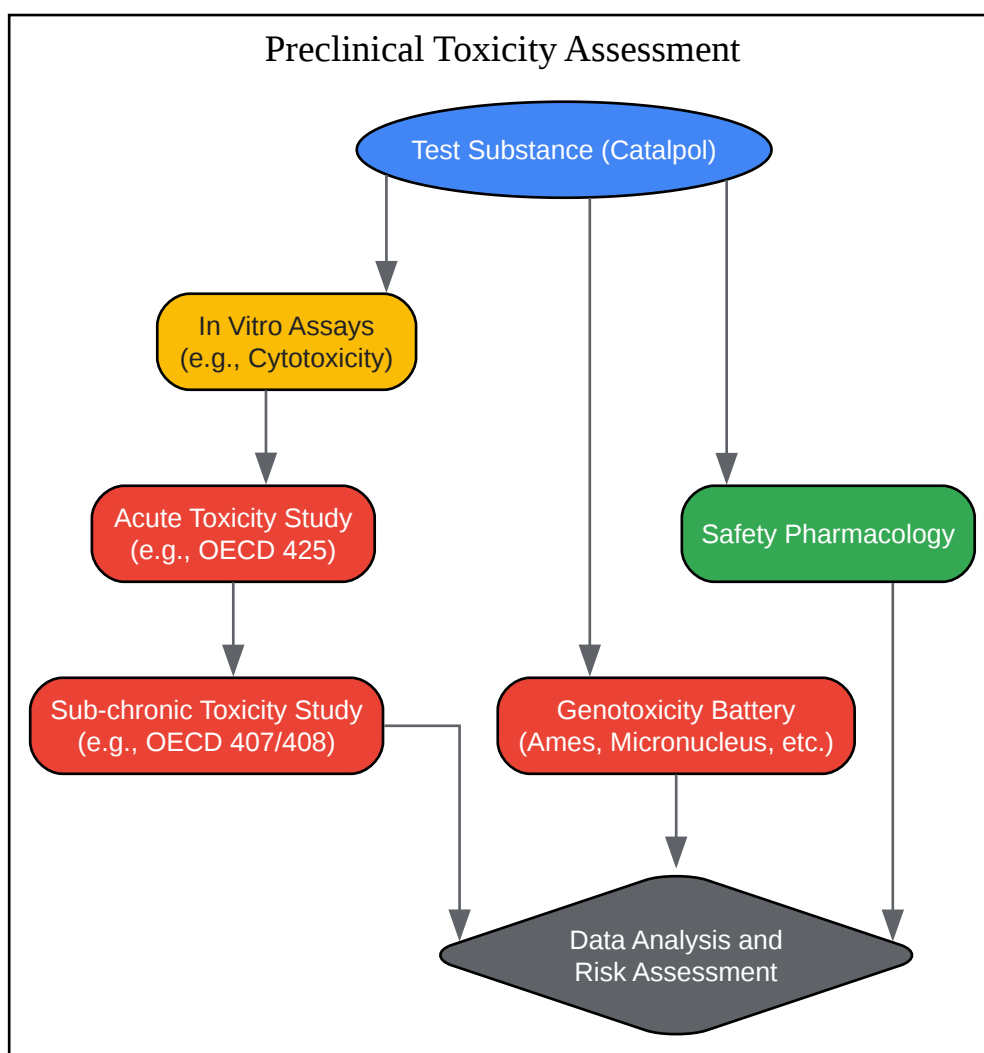
- **Animal Selection:** Healthy, young adult rodents (e.g., mice or rats) of a single sex are typically used.
- **Housing and Acclimation:** Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated for at least 5 days before the study.
- **Dose Administration:** A single oral dose of the test substance is administered to one animal. The dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- **Sequential Dosing:** Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This process is repeated until the stopping criteria are met.
- **Data Analysis:** The LD₅₀ is calculated using the maximum likelihood method based on the outcomes of the sequentially dosed animals.

Sub-chronic Oral Toxicity Study (Repeated Dose 28-Day or 90-Day Study - OECD 407/408)

- **Animal Selection and Grouping:** Healthy young adult rodents are randomly assigned to control and treatment groups (typically at least 3 dose levels). Each group consists of an equal number of male and female animals.
- **Dose Administration:** The test substance is administered orally on a daily basis for 28 or 90 days. The control group receives the vehicle only.
- **Clinical Observations:** Animals are observed daily for signs of toxicity. Body weight and food consumption are measured weekly.
- **Hematology and Clinical Biochemistry:** Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.
- **Necropsy and Histopathology:** At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues from all animals in the control and high-dose groups are examined microscopically.

Visualizations

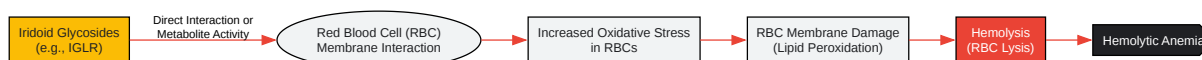
Experimental Workflow for Toxicity Assessment



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Caption: Generalized workflow for preclinical toxicity assessment of a new chemical entity.

Conceptual Signaling Pathway for Iridoid Glycoside-Induced Hemolytic Anemia



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Caption: Conceptual pathway of potential iridoid glycoside-induced hemolytic anemia.

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References

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- 2. Radio-protective effect of catalpol in cultured cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
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